molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2625212
CAS No.: 127710-41-2
M. Wt: 253.309
InChI Key: UGQDVRSIYUFYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry research. This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, a scaffold known for its diverse biological activities and presence in various pharmacologically active molecules (Scientific Reports, 2025) . The structural fusion of the triazole and quinoxaline rings, further substituted with a piperidine group, creates a versatile core for investigating novel therapeutic agents. Research into related structural analogs has demonstrated potential in several areas. Notably, derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been identified as antagonists of excitatory amino acid receptors, such as the AMPA receptor, suggesting their value in studying conditions like cerebral ischemia, epilepsy, and other neurodegenerative disorders (Google Patents, US5532236A) . Furthermore, recent studies on sulfonamide-containing regioisomers have highlighted the potential of this chemical class in metabolic disease research, showing promising inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets for anti-diabetic agents (Scientific Reports, 2025) . The piperidine substituent is a common feature in drug discovery due to its favorable pharmacokinetic properties, which may contribute to membrane permeability and metabolic stability. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQDVRSIYUFYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline. This intermediate is then reacted with piperidine and triazole derivatives under specific conditions to yield the final product . The reaction conditions often include continuous stirring at room temperature and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoloquinoxalines .

Scientific Research Applications

Antidepressant Potential

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit promising antidepressant activity. A study highlighted that certain compounds from this class can significantly reduce immobility in the Porsolt's behavioral despair model in rats, suggesting rapid-onset antidepressant effects. The optimal activity was associated with specific substituents on the triazoloquinoxaline structure, particularly in positions 1 and 4, which influence binding affinity to adenosine receptors (A1 and A2) .

CompoundA1 Receptor IC50 (nM)A2 Receptor IC50 (nM)Activity
1282821Potent antagonist

This data underscores the potential of these compounds as novel therapeutic agents for treating depression and related disorders.

Cognitive Enhancement

Another significant application of 4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives is their role as phosphodiesterase inhibitors. These inhibitors have been investigated for their effects on cognitive dysfunction associated with central nervous system disorders such as Alzheimer's disease and schizophrenia. By modulating cyclic nucleotide levels, these compounds may enhance cognitive functions and alleviate symptoms related to these disorders .

Cytotoxic Activity Against Melanoma

Recent studies have identified 4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential anticancer agents. In vitro evaluations against various cancer cell lines demonstrated that specific compounds exhibit significant cytotoxicity towards melanoma cells (A375 cell line). For instance:

CompoundEC50 (nM)Cell Line
16a3158A375
16b3527A375
17a365A375

The compound 17a showed the lowest EC50 value among the tested series, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline involves its ability to intercalate into DNA, thereby disrupting the replication and transcription processes. This compound has been shown to bind to the DNA active site, leading to the inhibition of cancer cell proliferation . Additionally, it can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

The biological and pharmacological profiles of [1,2,4]triazolo[4,3-a]quinoxaline derivatives are highly dependent on substituents at the 1-, 4-, and 8-positions. Below is a systematic comparison:

Table 1: Key Derivatives and Their Activities
Compound (Substituents) Biological Target/Activity Potency/IC50/EC50 Therapeutic Application References
4-Piperidin-1-yl Dual EGFR/tubulin inhibition Not reported Anticancer (broad spectrum)
4-Amino (e.g., CP-68,247) Adenosine A1 receptor antagonist A1 IC50 = 28 nM Antidepressant
4-Thiol (e.g., derivatives 5a-h) DNA intercalation, Topo II inhibition HepG2 IC50 = 1.8–4.2 µM Anticancer (hepatocellular)
4-Chloro Antimicrobial (bacteria, fungi) MIC = 12.5–50 µg/mL Antimicrobial
4-Methyl (e.g., PDE2 inhibitors) Phosphodiesterase 2 (PDE2) inhibition Not reported Neurological disorders
8-Fluoro-4-isopropylamino Adenosine A2 receptor antagonist A2 IC50 = 21 nM Antidepressant

Target Selectivity and Mechanism

  • 4-Piperidin-1-yl Derivative : Acts as a dual inhibitor of EGFR and tubulin polymerization, disrupting cancer cell signaling and mitosis. This dual mechanism is distinct from single-target derivatives like 4-thiol compounds, which primarily intercalate DNA .
  • 4-Amino Derivatives (e.g., CP-68,247): Exhibit high selectivity for adenosine A1 receptors (3000-fold over A2), making them potent antidepressants . In contrast, 8-fluoro-4-isopropylamino derivatives show A2 selectivity, highlighting how halogenation modulates receptor affinity .
  • 4-Thiol Derivatives : These compounds intercalate DNA and inhibit Topoisomerase II, inducing apoptosis in cancer cells. Their activity is comparable to doxorubicin but with improved specificity .

Pharmacokinetic and Toxicity Profiles

  • 4-Thiol Derivatives : In silico ADMET studies predict favorable absorption but moderate hepatotoxicity, necessitating structural optimization .
  • 4-Chloro Derivatives : Exhibit lower cytotoxicity to mammalian cells (CC50 > 100 µM) but moderate antimicrobial efficacy, making them suitable for localized infections .

Biological Activity

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is a compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family, which has garnered attention for its diverse biological activities. This article examines its biological activity, including its potential as an anti-cancer agent and its efficacy against various pathogens.

Anticancer Properties

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Viability Assays : In a study involving A375 melanoma cells, a compound based on this scaffold reduced cell viability to 6% at a concentration of 10 µM . This indicates a strong cytotoxic effect and suggests that modifications to the basic structure can enhance efficacy against tumor cells .
  • VEGFR-2 Inhibition : Another study focused on the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. A derivative exhibited high anti-proliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with an IC50 value in the low micromolar range .

Antimicrobial Activity

The antimicrobial potential of 4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline has also been explored:

  • Broad-Spectrum Activity : Compounds from this class have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting their potential as new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of these compounds. Key findings include:

  • Substituent Effects : Variations in substituents on the quinoxaline core significantly affect biological activity. For instance, introducing different alkyl or aryl groups can enhance potency against specific cancer cell lines or improve antimicrobial properties .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/PathogenIC50/Effect
4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalineAnti-cancerA375 (Melanoma)10 µM (6% viability)
Compound 19aAnti-proliferativeMCF-7 (Breast Cancer)Low µM range
Compound XAntimicrobialE. coliSignificant inhibition
Compound YAntimicrobialS. aureusSignificant inhibition

Case Study: Efficacy Against Cancer Cell Lines

A study published in 2023 highlighted a series of synthesized [1,2,4]triazolo[4,3-a]quinoxaline derivatives that were tested for their anti-cancer properties. Among these:

  • Compound 19a was identified as particularly effective against MCF-7 and HepG2 cells with low IC50 values indicating strong potency.

This emphasizes the potential for developing targeted therapies based on this scaffold.

Future Directions

The ongoing research into [1,2,4]triazolo[4,3-a]quinoxaline compounds suggests several promising avenues:

  • Combination Therapies : Investigating the effects of combining these compounds with existing chemotherapy agents may enhance therapeutic outcomes.
  • Novel Derivatives : Continued synthesis of novel derivatives with diverse substituents could lead to increased potency and selectivity against various targets.

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-substituted [1,2,4]triazolo[4,3-a]quinoxaline derivatives?

The synthesis typically involves nucleophilic substitution of 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline intermediates with amines, hydrazines, or alcohols. For example, 2,3-dichloroquinoxaline is treated with hydrazine hydrate to form a hydrazinyl intermediate, which undergoes cyclization with triethyl orthoformate to yield the 4-chloro derivative. Subsequent substitution with piperidine or other nucleophiles under reflux in polar aprotic solvents (e.g., DMF) produces the final compounds . Optimizing reaction conditions (temperature, solvent, stoichiometry) improves yields and purity.

Q. How are cytotoxic activities of triazoloquinoxaline derivatives evaluated in vitro?

Cytotoxicity is assessed using cell viability assays (e.g., MTT) against tumor cell lines such as HePG-2, Hep-2, Caco-2, HCT-116, and A549. IC50 values are compared to reference drugs like doxorubicin. For instance, derivatives with hydrazinyl or thiol substituents showed IC50 values of 0.29–0.90 µM, comparable to doxorubicin (0.51–0.73 µM) . Dose-response curves and triplicate experiments ensure reproducibility, while controls account for solvent effects.

Q. What spectroscopic techniques are used to characterize triazoloquinoxaline derivatives?

Structural confirmation relies on ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR of 4-piperidinyl derivatives shows distinct aromatic proton signals (δ 7.1–9.2 ppm) and piperidine methylene resonances (δ 2.6–3.5 ppm). IR spectra confirm C=N stretching (1474–1548 cm⁻¹), while HRMS validates molecular ion peaks .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., variable IC50 values or receptor selectivity) often arise from substituent effects. For adenosine receptor antagonists, A1 affinity is maximized with 8-chloro and cyclohexylamino groups (IC50: 28 nM), while A2 selectivity requires 4-amino and 1-phenyl substituents (IC50: 21 nM) . Meta-analyses of SAR data and molecular docking can identify critical pharmacophores, guiding rational design to reconcile conflicting results.

Q. What experimental strategies validate dual inhibitory mechanisms (e.g., EGFR/tubulin) in triazoloquinoxaline-chalcone hybrids?

Dual-target inhibitors are validated via kinase inhibition assays (EGFR IC50) and tubulin polymerization assays. For example, chalcone-triazoloquinoxaline hybrids reduce EGFR phosphorylation (IC50: 0.1–2.8 µM) and disrupt microtubule dynamics (IC50: 0.4–1.3 µM) . Competitive binding studies and Western blotting confirm target engagement, while cell cycle analysis (flow cytometry) shows G2/M arrest and apoptosis induction .

Q. How do computational models predict triazoloquinoxaline interactions with biological targets like OAS1 or adenosine receptors?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations analyze binding modes. For OAS1, π-anion interactions with Asp75/Asp77 and hydrogen bonds with Gln229 are critical . For adenosine receptors, ligand efficiency metrics and free-energy perturbation calculations prioritize derivatives with optimal steric and electronic properties .

Q. What pharmacokinetic parameters are critical for optimizing triazoloquinoxaline-based UT-A1 inhibitors?

Metabolic stability is enhanced via difluoro substitution on the triazoloquinoxaline backbone, reducing CYP450-mediated oxidation. In rats, compounds like 8bl show favorable bioavailability (t₁/₂: 4.2 h, Cmax: 1.8 µM) and renal excretion profiles. In vitro microsomal assays and LC-MS/MS pharmacokinetic profiling guide structural refinements .

Q. How are positive inotropic effects of triazoloquinoxaline derivatives assessed in cardiac research?

Isolated rabbit heart preparations measure stroke volume changes using Langendorff perfusion systems. Derivatives like 6c increase left atrial stroke volume by 12.53% (vs. milrinone’s 2.46%) at 3×10⁻⁵ M. Chronotropic effects are evaluated via electrocardiography to rule out arrhythmogenic risks .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor antagonism) .
  • Experimental Design : Use factorial design to optimize synthetic routes, varying solvents, catalysts, and temperatures .
  • Advanced SAR : Employ QSAR models to predict bioactivity and prioritize compounds for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.